molecular formula C11H16ClNO2 B8454858 4,5-dimethoxy-2,3-dihydro-1H-inden-2-amine hydrochloride

4,5-dimethoxy-2,3-dihydro-1H-inden-2-amine hydrochloride

Cat. No. B8454858
M. Wt: 229.70 g/mol
InChI Key: YRJOTRQHIJCAQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05041669

Procedure details

In a procedure described by Cannon, J. G. et al. in J. Med. Chem., V.25, p. 1442 (1982), 4, 5-dimethoxy-1-indanone is reacted with n-butylnitrite in methanol and upon acidification with HCl, 4,5-dimethoxy-2-oximino-1-indanone is recovered as a precipitate. This is added to a major amount of glacial acetic acid and a minor amount of concentrated sulfuric acid and hydrogenated over a palladium on carbon catalyst to produce 4,5-dimethoxy-2-aminoindan hydrochloride, which is then recovered.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4,5-dimethoxy-2-oximino-1-indanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
COC1C(OC)=CC=C2C=1CCC2=O.C(ON=O)CCC.[ClH:22].[CH3:23][O:24][C:25]1[C:33]([O:34][CH3:35])=[CH:32][CH:31]=[C:30]2[C:26]=1[CH2:27][C:28](=[N:37]O)[C:29]2=O>CO>[ClH:22].[CH3:23][O:24][C:25]1[C:33]([O:34][CH3:35])=[CH:32][CH:31]=[C:30]2[C:26]=1[CH2:27][CH:28]([NH2:37])[CH2:29]2 |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C2CCC(C2=CC=C1OC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)ON=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
4,5-dimethoxy-2-oximino-1-indanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C2CC(C(C2=CC=C1OC)=O)=NO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is recovered as a precipitate
ADDITION
Type
ADDITION
Details
This is added to a major amount of glacial acetic acid

Outcomes

Product
Name
Type
product
Smiles
Cl.COC1=C2CC(CC2=CC=C1OC)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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